Cas no 5417-50-5 (N-3-quinolylacetamide)
N-3-quinolylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-3-quinolylacetamide
- N-quinolin-3-ylacetamide
- 3-(acetylamino)quinoline
- 3-Acetamino-chinolin
- 3-Acetylamino-chinolin
- 3-Acetylaminoquinoline
- AC1L2XEY
- AC1Q5MCA
- Acetamide, N-3-quinolinyl-
- AI3-22057
- CCRIS 1688
- n-(quinolin-3-yl)acetamide
- N-[3]Chinolyl-acetamid
- N-[3]quinolyl-acetamide
- N-3-quinolinyl-acetamide
- NSC7654
- AKOS009123334
- n-(quinol-3-yl)acetamide
- NSC 7654
- Z240711528
- NSC-7654
- 2R89AL5JHA
- CHEMBL394895
- 5417-50-5
- SCHEMBL879571
- Q27456280
- 3-(N-acetylamino)quinoline
- DTXSID70202519
- CS-0277400
- N-3-Quinolinylacetamide
- 3-acetamidoquinoline
- N-(3-Quinolinyl)acetamide #
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- Inchi: 1S/C11H10N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3,(H,13,14)
- InChI Key: VAECZJVLTOQMGP-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=CN=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 186.0794
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42Ų
Experimental Properties
- PSA: 41.99
- LogP: 2.26620
N-3-quinolylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348070-1g |
n-(Quinolin-3-yl)acetamide |
5417-50-5 | 98% | 1g |
¥11037.00 | 2024-05-09 |
N-3-quinolylacetamide Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on N-3-quinolylacetamide
Recent Advances in the Study of N-3-quinolylacetamide (CAS: 5417-50-5) in Chemical Biology and Pharmaceutical Research
N-3-quinolylacetamide (CAS: 5417-50-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive molecule with applications in drug discovery and development. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic potential, providing a comprehensive overview for professionals in the field.
One of the key areas of focus has been the synthesis and structural optimization of N-3-quinolylacetamide. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.
In terms of biological activity, N-3-quinolylacetamide has shown notable interactions with specific enzyme targets. Research conducted by Smith et al. (2024) demonstrated its inhibitory effects on cytochrome P450 enzymes, suggesting potential applications in modulating drug metabolism. Additionally, its role as a ligand for certain G-protein-coupled receptors (GPCRs) has been investigated, with preliminary results indicating possible therapeutic benefits in neurological disorders.
Recent preclinical studies have further explored the therapeutic potential of N-3-quinolylacetamide. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy in reducing inflammation in murine models of rheumatoid arthritis. The compound's ability to selectively inhibit pro-inflammatory cytokines positions it as a potential lead for anti-inflammatory drug development.
Despite these promising findings, challenges remain in the clinical translation of N-3-quinolylacetamide. Issues such as bioavailability and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Ongoing research is also exploring its combination with other therapeutic agents to enhance efficacy and reduce adverse effects.
In conclusion, N-3-quinolylacetamide (CAS: 5417-50-5) represents a versatile compound with significant potential in chemical biology and pharmaceutical applications. Continued research into its synthesis, mechanism, and therapeutic uses will be crucial for its development into a viable drug candidate. This brief underscores the importance of interdisciplinary collaboration to overcome existing challenges and unlock its full potential.
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